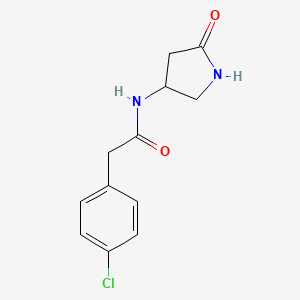

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to an acetamide backbone, which is further linked to a 5-oxopyrrolidin-3-yl moiety. This compound belongs to a class of molecules where structural modifications on the aromatic ring and the heterocyclic amine significantly influence physicochemical properties, biological activity, and applications. Pyrrolidinone rings, such as the 5-oxopyrrolidin group, are known for enhancing solubility and metabolic stability, making them common in drug design .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)5-12(17)15-10-6-11(16)14-7-10/h1-4,10H,5-7H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKSQYTYIGFZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-pyrrolidinone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s core structure can be compared to several analogs (Table 1), with variations in:

- Heterocyclic moieties (e.g., pyrrolidinone, pyrazole, thiazolidinedione).

- Substituents on the phenyl ring (e.g., chloro position, additional halogens).

- Functional groups (e.g., thioether, nitro, ethoxy).

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Solubility and Stability: The 5-oxopyrrolidinone ring enhances solubility due to its polar lactam group. In contrast, thioether-containing analogs (e.g., ) may exhibit higher lipophilicity, affecting membrane permeability .

- Melting Points : Compounds like 7a () with multiple chlorophenyl groups and rigid heterocycles show high melting points (249–251°C), suggesting strong crystal packing via hydrogen bonds .

- Hydrogen Bonding : Crystallographic data () reveal that acetamide derivatives form dimers via N–H···O interactions, stabilizing the solid state .

Structural Insights from Crystallography

Computational and Spectroscopic Analysis

Q & A

Q. Basic

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–7.5 ppm, 4-Cl-CH), pyrrolidinone protons (δ 2.5–3.5 ppm), and acetamide NH (δ 8.1–8.3 ppm). C NMR confirms carbonyl groups (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H] at m/z 279.08 (calculated for CHClNO) .

- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3300 cm (N-H stretch) validate functional groups .

What in vitro assays are recommended to evaluate its biological activity?

Q. Basic

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC = 15 µM in similar analogs ).

- Enzyme Inhibition : COX-2 inhibition (IC comparison with NSAIDs like celecoxib) via fluorometric assays .

- Receptor Binding : Radioligand displacement assays for targets like GABA or serotonin receptors .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced

- Electron-Withdrawing Groups : Substituting 4-Cl with 4-NO increases electrophilicity, enhancing enzyme inhibition (e.g., 20 µM IC for COX-2 vs. 4-Cl analog ).

- Pyrrolidinone Modifications : Introducing methyl groups at C3 improves metabolic stability (t > 2 hrs in microsomal assays) .

- Data-Driven Design : Use QSAR models to predict logP (<3.5) and polar surface area (>70 Ų) for blood-brain barrier permeability .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 cytotoxicity varies with fetal bovine serum (10% vs. 5%) .

- Metabolite Interference : Test for prodrug activation via LC-MS metabolite profiling (e.g., oxidative dechlorination in hepatic microsomes ).

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers in dose-response curves .

What computational tools are effective for predicting target interactions and ADMET properties?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation (e.g., ΔG < -8 kcal/mol for COX-2 ).

- ADMET Prediction : SwissADME for bioavailability (Rule of Five compliance) and admetSAR for toxicity (LD > 500 mg/kg) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

What strategies improve solubility for in vivo studies?

Q. Basic

- Co-Solvents : Use 10% DMSO/PBS for intravenous administration (≤50 mg/kg) .

- Salt Formation : Hydrochloride salt synthesis (yield >80%) enhances aqueous solubility (>5 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

What mechanistic insights explain its enzyme inhibition activity?

Q. Advanced

- COX-2 Inhibition : Competitive binding to the arachidonic acid pocket (Ki = 1.2 µM) via H-bonding with Arg120 and hydrophobic interactions with Tyr385 .

- LOX-5 Modulation : Chelation of Fe in the active site (UV-Vis absorbance shift at 450 nm) .

- Kinetic Studies : Lineweaver-Burk plots confirm non-competitive inhibition (K unchanged, V decreased) .

How can analytical method validation ensure reproducibility in quantification?

Q. Basic

- HPLC Parameters : C18 column, 1.0 mL/min flow, 254 nm detection. Linearity (R >0.99) over 1–100 µg/mL .

- LOQ/LOD : Limit of quantification (0.1 µg/mL) via signal-to-noise ratio >10 .

- Stability Testing : Assess degradation in PBS (pH 7.4) at 25°C over 24 hrs (<5% degradation) .

What approaches identify multi-target interactions in complex biological systems?

Q. Advanced

- Network Pharmacology : STRING database to map protein-protein interaction networks (e.g., COX-2/LOX-5 crosstalk) .

- Thermal Shift Assays : Detect target engagement via ΔT >2°C in cellular lysates .

- CRISPR Screening : Knockout libraries to identify synthetic lethal targets (e.g., PARP1 in BRCA1-deficient cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.